molecular formula C19H20N2O2 B5822542 3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate

3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate

Cat. No.: B5822542
M. Wt: 308.4 g/mol
InChI Key: ZMNREELWNNHAIG-UHFFFAOYSA-N
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Description

3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzimidazole moiety fused with a cyclohexane carboxylate group, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

The synthesis of 3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method includes the use of catalytic redox cycling based on Ce(IV)/Ce(III) redox-mediated oxidation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of the benzimidazole and cyclohexanecarboxylate groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(14-7-2-1-3-8-14)23-12-17-20-16-11-10-13-6-4-5-9-15(13)18(16)21-17/h4-6,9-11,14H,1-3,7-8,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNREELWNNHAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OCC2=NC3=C(N2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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